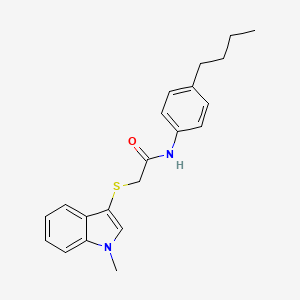

N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acetamide derivatives often involves multiple steps, including acylation, alkylation, and condensation reactions. While specific synthesis pathways for "N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide" are not directly available, related compounds have been synthesized through similar methods. For example, derivatives of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide were synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine by N-chloroacetylation and N-alkylation, characterized by 1H NMR, IR, and MS (Yang Jing, 2010).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including "N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide," is crucial for understanding their chemical behavior and interactions. Structural characterization is typically achieved using techniques such as NMR, IR spectroscopy, and X-ray diffraction analysis. An example includes the synthesis and structural determination of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, which was characterized using NMR, IR, and X-ray diffraction, providing insights into the molecular conformation and electron distribution (Z. Ping, 2007).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Several studies have been dedicated to the synthesis and biological evaluation of compounds structurally related to "N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide." For instance, Evren et al. (2019) synthesized new thiazole derivatives, including compounds structurally similar to the specified chemical, which were investigated for their anticancer activity against human lung adenocarcinoma cells and mouse embryoblast cell lines. These compounds exhibited selective cytotoxicity, with certain derivatives showing high selectivity and inducing apoptosis, although not as high as the standard cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Similarly, compounds with related structures were synthesized by Naraboli and Biradar (2017), which exhibited potent antimicrobial and antioxidant activities. These compounds were evaluated for their in-vitro antimicrobial activity and showed significant activity against screened bacteria and fungi, with some demonstrating very good antioxidant activity (Naraboli & Biradar, 2017).

Antitumor Activity

Yurttaş, Tay, and Demirayak (2015) focused on synthesizing N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, which were screened for their potential antitumor activity in vitro against a broad range of human tumor cell lines. Among the tested compounds, certain derivatives were found to have considerable anticancer activity against some cancer cell lines, showcasing the potential therapeutic applications of these compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant Properties

A study by Gopi and Dhanaraju (2020) aimed at synthesizing novel derivatives and evaluating their antioxidant activity. The compounds were prepared through a condensation reaction and screened for their antioxidant activity using different methods. Results revealed that most of the synthesized compounds exhibited considerable activity, with some showing remarkable activity at low concentrations, indicating their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).

Propriétés

IUPAC Name |

N-(4-butylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2OS/c1-3-4-7-16-10-12-17(13-11-16)22-21(24)15-25-20-14-23(2)19-9-6-5-8-18(19)20/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFSOLINFRAHRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2483636.png)

![N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2483641.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B2483647.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2483650.png)

![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2483652.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2483655.png)

![3,5-bis(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2483658.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2483659.png)